Sodium dichloroacetate-13C2

描述

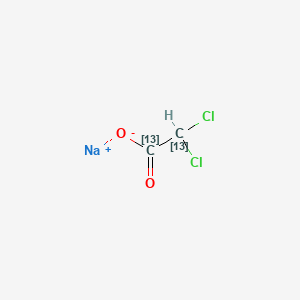

Sodium dichloroacetate-13C2 is a stable isotope-labeled compound, specifically a sodium salt of dichloroacetic acid where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying metabolic pathways due to its isotopic labeling.

作用机制

Target of Action

Sodium dichloroacetate-13C2, often abbreviated as DCA, primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . This enzyme plays a crucial role in metabolic processes, particularly in the regulation of glucose metabolism .

Mode of Action

DCA acts as an inhibitor of PDK . By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase complex, thereby shifting the cell’s metabolism from glycolysis (a less efficient pathway that occurs in the cytoplasm) to glucose oxidation (a more efficient pathway that occurs in the mitochondria) . This shift in metabolic activity can lead to changes in the energy production and growth characteristics of cells .

Biochemical Pathways

The primary biochemical pathway affected by DCA is glycolysis . By inhibiting PDK, DCA reduces the rate of glycolysis and promotes glucose oxidation in the mitochondria . This metabolic shift affects downstream pathways, including those involved in cell growth and survival. For instance, DCA has been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .

Pharmacokinetics

Dca, in general, is known to be orally absorbable

Result of Action

The action of DCA leads to several molecular and cellular effects. It has been reported to have anti-cancer effects by reversing tumor-associated glycolysis . DCA treatment can lead to a decrease in the viability and colony growth of certain cancer cell lines . Furthermore, DCA has been shown to reduce the growth of tumor xenografts in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lactic acid in the tumor microenvironment can restrict T cell responses, potentially impacting the effectiveness of DCA

生化分析

Biochemical Properties

Sodium dichloroacetate-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH), which can convert pyruvate into acetyl-coenzyme A (acetyl-CoA) . This interaction alters the metabolic pathway from glycolysis to oxidative phosphorylation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway in vascular dementia rats . It also reduces hypoglycemia-induced oxidative stress, microglial activation, blood–brain barrier disruption, and neuronal death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a PDK inhibitor, it activates PDH, leading to a shift in glucose metabolism from glycolysis to oxidative phosphorylation . This shift in metabolism can lead to decreased lactate production and increased ATP production .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, it has been found that long-term administration of this compound improved cognitive function in vascular dementia rats, reduced brain infarct size and brain atrophy, and significantly improved endothelial precursor cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in an animal model of insulin-induced hypoglycemia, this compound (100 mg/kg, i.v., two days) following hypoglycemic insult reduced hypoglycemia-induced oxidative stress, microglial activation, blood–brain barrier disruption, and neuronal death compared to the vehicle-treated hypoglycemia group .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose metabolism. It inhibits PDK, leading to the activation of PDH, which converts pyruvate into acetyl-CoA . This shifts the metabolic pathway from glycolysis, where glucose is converted into pyruvate, to oxidative phosphorylation, where acetyl-CoA is oxidized to produce ATP .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, given its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor . This localization allows it to directly influence the metabolic pathway of the cell by shifting it from glycolysis to oxidative phosphorylation .

准备方法

Synthetic Routes and Reaction Conditions

Sodium dichloroacetate-13C2 is synthesized through the chlorination of acetic acid-13C2, followed by neutralization with sodium hydroxide. The reaction typically involves:

Chlorination: Acetic acid-13C2 is treated with chlorine gas under controlled conditions to form dichloroacetic acid-13C2.

Neutralization: The resulting dichloroacetic acid-13C2 is then neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and isotopic enrichment. The process involves stringent quality control measures to maintain the isotopic purity and chemical integrity of the compound.

化学反应分析

Types of Reactions

Sodium dichloroacetate-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trichloroacetic acid.

Reduction: It can be reduced to form monochloroacetic acid.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions, amines, or thiols are commonly used under basic conditions.

Major Products

Oxidation: Trichloroacetic acid.

Reduction: Monochloroacetic acid.

Substitution: Various substituted acetic acids depending on the nucleophile used.

科学研究应用

Sodium dichloroacetate-13C2 is extensively used in scientific research, including:

Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research where it is used to study the inhibition of pyruvate dehydrogenase kinase.

Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications.

相似化合物的比较

Similar Compounds

Sodium dichloroacetate: The non-labeled version of the compound.

Sodium acetate-13C2: Another stable isotope-labeled compound used in metabolic studies.

Sodium propionate-2,3-13C2: Used for similar tracing studies in metabolic research.

Uniqueness

Sodium dichloroacetate-13C2 is unique due to its specific isotopic labeling, which allows for precise tracing in metabolic studies. Its ability to inhibit pyruvate dehydrogenase kinase and alter metabolic pathways makes it particularly valuable in cancer research and other biomedical applications.

生物活性

Sodium dichloroacetate (DCA), particularly its isotopically labeled form Sodium dichloroacetate-13C2, has garnered attention for its potential therapeutic applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its metabolic effects, mechanisms of action, and clinical implications.

Overview of Sodium Dichloroacetate

Sodium dichloroacetate is a sodium salt of dichloroacetic acid, primarily recognized for its role as a metabolic regulator in cancer cells. It functions by inhibiting pyruvate dehydrogenase kinase (PDK), which leads to increased oxidative metabolism and decreased lactic acid production in tumors. This compound has been studied for its ability to induce apoptosis in cancer cells and alter tumor metabolism significantly.

- Inhibition of Pyruvate Dehydrogenase Kinase (PDK) :

- Reactive Oxygen Species (ROS) Generation :

-

Alteration of Metabolic Pathways :

- DCA treatment has been shown to affect key metabolic pathways in cancer cells. For instance, studies indicate that DCA reduces the incorporation of carbon from glucose into amino acids like alanine and serine, suggesting a shift in metabolic flux away from glycolysis towards oxidative phosphorylation .

Case Studies and Clinical Trials

A scoping review identified 12 relevant studies on the use of DCA in cancer treatment, highlighting both its therapeutic potential and associated challenges:

- Efficacy : The effectiveness of DCA remains difficult to evaluate due to heterogeneity among studies. Some reports suggest potential benefits in combination therapies, while others indicate limited efficacy as a standalone treatment .

- Adverse Effects : Common adverse reactions include reversible toxicity and increased liver enzymes. These findings necessitate careful monitoring during treatment .

Metabolic Studies

A detailed study involving pancreatic carcinoma cell lines revealed that DCA significantly decreased the incorporation of labeled carbon into several amino acids compared to controls. This suggests that DCA alters the core carbon metabolism in these cells, potentially impacting their growth and survival .

Data Table: Summary of Key Research Findings

| Study Type | Findings | Notes |

|---|---|---|

| Scoping Review | 12 studies reviewed; high heterogeneity; limited efficacy reported | Adverse effects included liver enzyme increases |

| Metabolic Study | Significant decrease in 13C incorporation into amino acids in treated cells | Suggests altered metabolism |

| Mechanistic Study | Increased ROS generation; apoptosis induction observed | Supports role as a metabolic regulator |

属性

IUPAC Name |

sodium;2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPNKHXLFSSUGS-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]([13C](=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745867 | |

| Record name | Sodium dichloro(~13~C_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-90-6 | |

| Record name | Sodium dichloro(~13~C_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。